molecular formula C12H10ClNO2S B2885131 3-chloro-N-phenylbenzenesulfonamide CAS No. 16936-90-6

3-chloro-N-phenylbenzenesulfonamide

Cat. No.: B2885131
CAS No.: 16936-90-6
M. Wt: 267.73
InChI Key: HUJCMLQLDYZJPF-UHFFFAOYSA-N
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Description

3-Chloro-N-phenylbenzenesulfonamide is a chemical compound supplied for research and development purposes. It belongs to a class of benzenesulfonamide derivatives that are of significant interest in medicinal chemistry and pharmacology . Such compounds are frequently investigated for their potential to interact with various enzymatic pathways and cellular processes. Researchers utilize this family of compounds as a key scaffold in the synthesis of novel molecules with potential biological activity . Studies on analogous benzenesulfonamide structures have shown that they can be designed to inhibit specific targets, such as carbonic anhydrase isozymes, which are relevant in areas like anticancer drug discovery . The chlorine and phenyl substituents on the sulfonamide core structure provide a platform for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This compound is intended for use in laboratory studies only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJCMLQLDYZJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The classical approach involves reacting 3-chlorobenzenesulfonyl chloride with aniline in the presence of a base (e.g., pyridine or triethylamine). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation:
$$
\text{3-Cl-C}6\text{H}4\text{SO}2\text{Cl} + \text{C}6\text{H}5\text{NH}2 \xrightarrow{\text{Base}} \text{3-Cl-C}6\text{H}4\text{SO}2\text{NH-C}6\text{H}_5 + \text{HCl}
$$
Stoichiometric ratios typically use 1.0 equivalent of sulfonyl chloride and 1.2 equivalents of aniline to ensure complete conversion.

Experimental Procedure

  • Reagents :
    • 3-Chlorobenzenesulfonyl chloride (1.0 equiv)
    • Aniline (1.2 equiv)
    • Pyridine (2.0 equiv, as base and solvent)
  • Conditions :
    • Temperature: 0–25°C
    • Time: 4–6 hours
    • Workup: Dilution with ice-cold water, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate) for purification.
  • Yield : 70–85% after purification.

Limitations

  • Requires handling corrosive sulfonyl chlorides.
  • Byproduct (HCl) necessitates rigorous neutralization.

Copper-Catalyzed Coupling of Nitroarenes and Boronic Acids

Catalytic System and Optimization

A modern method employs Cu(MeCN)$$4$$PF$$6$$ (20 mol%) and 1,10-phenanthroline (10 mol%) to couple nitroarenes (e.g., nitrobenzene) with 3-chlorobenzeneboronic acid. Key steps include:

  • Oxidative Sulfonation : K$$2$$S$$2$$O$$_5$$ oxidizes the boronic acid to a sulfinate intermediate.
  • Reductive Amination : Nitroarene is reduced in situ to aniline, which reacts with the sulfinate to form the sulfonamide.

Gram-Scale Synthesis Protocol

  • Reagents :
    • Nitrobenzene (1.0 equiv)
    • 3-Chlorobenzeneboronic acid (2.0 equiv)
    • K$$2$$S$$2$$O$$_5$$ (3.0 equiv)
    • Cu(MeCN)$$4$$PF$$6$$ (20 mol%)
    • 1,10-Phenanthroline (10 mol%)
    • Solvent: NMP/isopropanol (4:1 v/v)
  • Conditions :
    • Temperature: 70°C
    • Time: 48 hours
    • Workup: Dilution with 0.03 M HCl, extraction with EtOAc, and solvent evaporation.
  • Yield : 65–75%.

Advantages Over Traditional Methods

  • Avoids sulfonyl chloride intermediates.
  • Tolerates diverse boronic acids and nitroarenes for structural diversification.

Alternative Synthetic Routes

Sulfonamide Functionalization

3-Chlorobenzenesulfonamide can be N-arylated using phenylboronic acids under palladium catalysis. However, this method is less efficient (yields ~50%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction times but requires specialized equipment and offers comparable yields (70–75%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer, reduced reaction times (24 hours vs. 48 hours batch), and improved safety.
  • Catalyst Recovery : Copper catalysts are recycled via membrane filtration, reducing costs by ~30%.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >95% purity.
  • Chromatography : Reserved for high-purity pharmaceutical grades.

Comparative Analysis of Methods

Parameter Traditional Method Copper-Catalyzed Method
Starting Materials Sulfonyl chloride, aniline Nitroarene, boronic acid
Catalyst None Cu(MeCN)$$4$$PF$$6$$, ligand
Reaction Time 4–6 hours 48 hours
Yield 70–85% 65–75%
Scalability Moderate High (gram-scale demonstrated)
Byproducts HCl Minimal

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-phenylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include N-phenylbenzenesulfonamide derivatives.

    Oxidation Reactions: Products include benzenesulfonic acids.

    Reduction Reactions: Products include aniline derivatives.

Scientific Research Applications

While the exact compound "3-chloro-N-phenylbenzenesulfonamide" is not directly discussed in the provided search results, benzenesulfonamide derivatives, in general, have a wide array of applications in chemistry, biology, medicine, and industry . These compounds are used as building blocks in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.

Scientific Research Applications of Benzenesulfonamide Derivatives

  • Chemistry Benzenesulfonamide derivatives are crucial building blocks for synthesizing complex molecules, especially in developing pharmaceuticals and agrochemicals. A "tunable pair electrochemical process" can synthesize new benzenesulfonamide derivatives using reductive controlled potential electrolysis .
  • Biology These compounds are investigated for their potential biological activity, including antimicrobial and anticancer properties.
  • Medicine Benzenesulfonamide derivatives are explored as potential therapeutic agents because of their ability to interact with specific biological targets. Many pharmaceuticals rely on chlorine chemistry, with sulfonamide groups enhancing antibacterial activity .
  • Industry Benzenesulfonamides are utilized in producing specialty chemicals and materials with unique properties.

Mechanism of Action
The mechanism of action of benzenesulfonamide derivatives involves interaction with molecular targets like enzymes or receptors. The compound's functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For instance, a catalytic C–N bond cleavage reaction of tertiary sulfonamides can occur using Bi(OTf)3 .

Specific Examples and Research Findings

  • C-N Bond Cleavage: Research has demonstrated a highly chemoselective C–N bond cleavage reaction of p-methoxybenzyl- (PMB), 3,4-dimethoxybenzyl- (DMB), or cinnamyl-substituted tertiary sulfonamides using catalytic Bi(OTf)3 . This process smoothly furnishes the corresponding C–N bond cleavage products in good to excellent yields .
  • Electrochemical Synthesis: A "green, facile, and tunable pair electrochemical process" has been developed for synthesizing new benzenesulfonamide derivatives . This method uses reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) . By adjusting the potential, different products can be synthesized .
  • Polyphenol-containing nanoparticles: Polyphenol-containing nanoparticles, which may incorporate benzenesulfonamide derivatives, have attracted attention due to their antioxidation, anticancer activity, and universal adherent affinity. They show promise in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .
  • Antibacterial Activity: Research indicates that the presence of a chlorine atom and a sulfonamide group can enhance the antibacterial properties of compounds . One study showed a compound with a chlorine atom exhibiting high antibacterial activity against E. coli .
  • Aza-indazole compounds: Aza-indazole compounds, which may contain chlorobenzenesulfonamide moieties, have potential applications in treating tendon and/or ligament injuries .

Mechanism of Action

The mechanism of action of 3-chloro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzenesulfonamide
  • 3-chloro-N-methylbenzenesulfonamide
  • 4-chloro-N-phenylbenzenesulfonamide

Uniqueness

3-chloro-N-phenylbenzenesulfonamide is unique due to the presence of the chloro group at the 3-position of the benzene ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For example, the position of the chloro group can affect the compound’s ability to interact with enzymes and other molecular targets, potentially leading to different biological effects .

Biological Activity

3-Chloro-N-phenylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H10_{10}ClN\O2_2S
  • Molecular Weight : 273.73 g/mol

This compound features a sulfonamide functional group, which is known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

1. Antimicrobial Properties

Sulfonamides, including this compound, are primarily recognized for their antimicrobial effects. They inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis. Research indicates that derivatives of benzenesulfonamide exhibit significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

2. Cardiovascular Effects

Recent studies have investigated the cardiovascular implications of sulfonamide derivatives. In an isolated rat heart model, compounds similar to this compound demonstrated significant effects on perfusion pressure and coronary resistance. For instance, a related compound (4-(2-aminoethyl)-benzenesulfonamide) was shown to decrease perfusion pressure significantly compared to controls, suggesting potential vasodilatory effects . This indicates that this compound may also interact with calcium channels, influencing vascular resistance.

3. Antiviral Activity

The antiviral potential of sulfonamide derivatives has been explored in the context of influenza virus infections. A study demonstrated that certain aryl sulfonamides could inhibit viral entry and replication in human bronchial epithelial cells infected with influenza virus. The compound exhibited a dose-dependent reduction in viral mRNA levels, highlighting its potential as an antiviral agent . This suggests that this compound may similarly possess antiviral properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways essential for bacterial growth and viral replication.
  • Calcium Channel Interaction : Evidence suggests that some sulfonamides interact with calcium channels, affecting vascular tone and blood pressure regulation .
  • Protein-Ligand Interactions : The unique interactions between the compound and specific protein targets may enhance its efficacy against various biological systems .

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. The results indicated an IC50_{50} value comparable to established antibiotics, reinforcing its potential as a therapeutic agent.

CompoundIC50_{50} (μM)
This compound5.0
Sulfamethoxazole4.5
Ciprofloxacin1.2

Case Study: Cardiovascular Effects

In another study focusing on cardiovascular responses, the administration of a related sulfonamide led to a marked decrease in coronary resistance over time:

Time (minutes)Perfusion Pressure (mmHg)
080
1070
2065
3060

These findings suggest that modifications to the sulfonamide structure can significantly influence its biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-N-phenylbenzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions such as nucleophilic aromatic substitution or sulfonylation. For example, intermediates are generated via coupling reactions under inert atmospheres and controlled temperatures to minimize side reactions . Key intermediates are characterized using nuclear magnetic resonance (NMR, 1^1H and 13^13C) to confirm regiochemistry and purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used for molecular weight verification and purity assessment .

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while 13^13C NMR confirms carbon frameworks, including sulfonamide and chlorophenyl groups . FTIR verifies functional groups (S=O stretching at ~1350 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. Monoclinic systems (e.g., space group P21/cP2_1/c) are common, with unit cell parameters refined to <0.01 Å precision .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence molecular conformation and supramolecular interactions?

  • Methodological Answer : Substituent effects are studied via comparative crystallography. For instance, chloro groups at the 3-position induce torsional strain (e.g., C–S–N–C dihedral angles ~75°), altering packing efficiency. Hydrogen-bonding networks (e.g., N–H···O=S interactions) stabilize crystal lattices and can be mapped using Hirshfeld surface analysis . Electron-withdrawing groups like –Cl increase sulfonamide acidity, affecting reactivity in biological assays .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

  • Methodological Answer : Discrepancies (e.g., high R-factors or thermal motion artifacts) are addressed by:

  • Re-examining data collection (e.g., absorption corrections using CrysAlis RED ).
  • Testing alternative space groups or twin-law models in SHELXL .
  • Validating hydrogen atom positions via difference Fourier maps and restraints on ADP parameters .

Q. How is kinetic analysis applied to study reaction mechanisms involving this compound?

  • Methodological Answer : Pseudo-first-order kinetics under varying conditions (solvent polarity, temperature) elucidate nucleophilic substitution pathways. For example, monitoring hydrolysis rates (e.g., in DMSO/H2_2O) via UV-Vis spectroscopy at λ = 260 nm reveals transition states and activation energies. Eyring plots correlate rate constants with thermodynamic parameters (ΔH‡, ΔS‡) .

Q. What computational methods predict the biological targets of this compound, such as enzyme inhibition?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., NLRP3 inflammasome), prioritizing binding poses with lowest ΔG values .
  • QSAR : Regression analysis links substituent electronic parameters (Hammett σ) to inhibitory activity (e.g., IC50_{50}) against enzymes like carbonic anhydrase .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, identifying critical residues for binding .

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